

Stability of (R)-Doxazosin in different solvents and buffers

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Compound of Interest

Compound Name: (R)-Doxazosin

Cat. No.: B193074

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Technical Support Center: (R)-Doxazosin Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **(R)-Doxazosin** in various solvents and buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Is there a concern for chiral inversion of **(R)-Doxazosin** to (S)-Doxazosin under typical experimental conditions?

A1: Based on available research, the enantiomers of doxazosin have been shown to be stable with no racemization observed in vitro in plasma samples during sample preparation, centrifugation, and HPLC analysis.^[1] This suggests that for many standard laboratory procedures, chiral inversion is not a significant concern.

Q2: What are the primary degradation pathways for Doxazosin?

A2: Doxazosin is most susceptible to degradation under acidic, alkaline, and oxidative conditions.^{[2][3]} It is relatively stable under thermal and photolytic stress.^{[2][3]}

Q3: In which solvents is Doxazosin Mesylate most soluble?

A3: Doxazosin mesylate exhibits good solubility in dimethylsulfoxide (DMSO) and dimethylformamide. It is slightly soluble in methanol, ethanol, and water, and has very low solubility in acetone and methylene chloride.[4]

Q4: How does pH affect the stability of Doxazosin?

A4: Doxazosin is more prone to degradation in both acidic and basic environments. Acidic degradation has been observed to follow zero-order kinetics, while alkaline degradation follows first-order kinetics.[5] It is practically insoluble in phosphate buffers at pH 5.8 and 7.2.

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Inconsistent analytical results for Doxazosin stability studies.	Sample degradation during preparation or storage.	Prepare solutions fresh and protect from light. For storage, especially in aqueous buffers, it is recommended not to store for more than one day.[6] Consider using a solvent like DMSO for stock solutions where it is more stable.
Precipitation of Doxazosin in aqueous buffers.	Low solubility of Doxazosin at certain pH values.	Doxazosin has low solubility in neutral to slightly acidic phosphate buffers.[7] For aqueous studies, consider preparing a stock solution in DMSO and then diluting it with the aqueous buffer of choice to the desired concentration.[6]
Appearance of unexpected peaks in chromatograms during stability testing.	Formation of degradation products.	Doxazosin degrades under acidic, alkaline, and oxidative stress.[2][3] Refer to the forced degradation data to identify potential degradation products and ensure your analytical method can resolve these from the parent compound.
Difficulty in achieving baseline separation of Doxazosin from its enantiomer.	Inappropriate chiral chromatography conditions.	An ovomucoid column with an isocratic mobile phase of methanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v) has been shown to provide baseline chiral separation.[3]

Quantitative Stability Data

The following tables summarize the stability of Doxazosin Mesylate under various forced degradation conditions. As research indicates no chiral inversion under analytical conditions, this data is considered representative for **(R)-Doxazosin**.^[1]

Table 1: Stability of Doxazosin Mesylate under Hydrolytic Conditions

Condition	Temperature	Time	Observations	Kinetics	Reference
1M HCl	70°C	45 min	Significant degradation	Zero-order	^[2]
1M NaOH	70°C	45 min	Significant degradation	First-order	^[2]
Water	70°C	24 hours	Stable	-	

Table 2: Stability of Doxazosin Mesylate under Oxidative Conditions

Condition	Temperature	Time	Observations	Reference
3% H ₂ O ₂	Room Temp	1 hour	Significant degradation	^[5]
5% H ₂ O ₂	Room Temp	30 min	Significant degradation	^[5]
10% H ₂ O ₂	Room Temp	15 min	Significant degradation	^[5]

Table 3: Stability of Doxazosin Mesylate under Physical Degradation Conditions

Condition	Time	Observations	Reference
Thermal (105°C)	7 days	Stable	
Photolytic (UV light at 254 nm)	7 days	Stable	

Experimental Protocols

Protocol 1: Forced Degradation Study of (R)-Doxazosin

This protocol outlines a general procedure for conducting forced degradation studies on **(R)-Doxazosin**.

1. Preparation of Stock Solution:

- Prepare a stock solution of **(R)-Doxazosin** mesylate at a concentration of 1 mg/mL in methanol.[\[2\]](#)

2. Stress Conditions:

- Acid Hydrolysis: Dilute the stock solution with 1M HCl to a final concentration of 100 µg/mL. Incubate at 70°C and collect samples at various time points (e.g., 0, 9, 18, 27, 36, 45 minutes).[\[2\]](#) Neutralize samples with 1M NaOH before analysis.[\[2\]](#)
- Alkaline Hydrolysis: Dilute the stock solution with 1M NaOH to a final concentration of 100 µg/mL. Incubate at 70°C and collect samples at the same time points as for acid hydrolysis.[\[2\]](#) Neutralize samples with 1M HCl before analysis.[\[2\]](#)
- Oxidative Degradation: Dilute the stock solution with 3%, 5%, or 10% H₂O₂ to a final concentration of 100 µg/mL.[\[2\]](#) Keep at room temperature and collect samples at appropriate time intervals (e.g., 15, 30, 60 minutes).[\[5\]](#)
- Thermal Degradation: Expose the solid drug substance or a solution to high temperature (e.g., 105°C) for an extended period (e.g., 7 days).
- Photolytic Degradation: Expose a solution of the drug (e.g., 1 mg/mL in methanol) to UV light (e.g., at 254 nm) for an extended period (e.g., 7 days).

3. Sample Analysis:

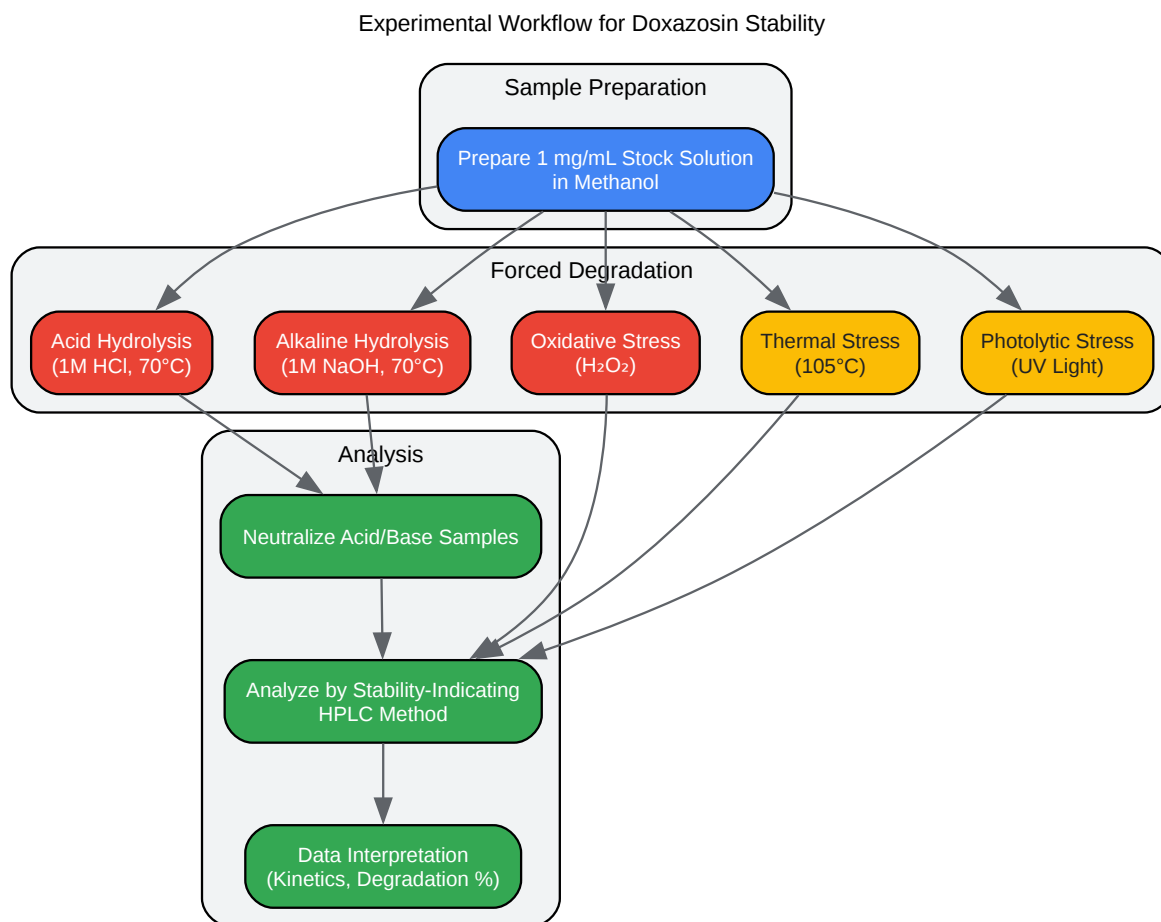
- Analyze the stressed samples using a stability-indicating HPLC method. An example of such a method is provided below.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a validated HPLC method for the quantification of Doxazosin in the presence of its degradation products.[\[2\]](#)

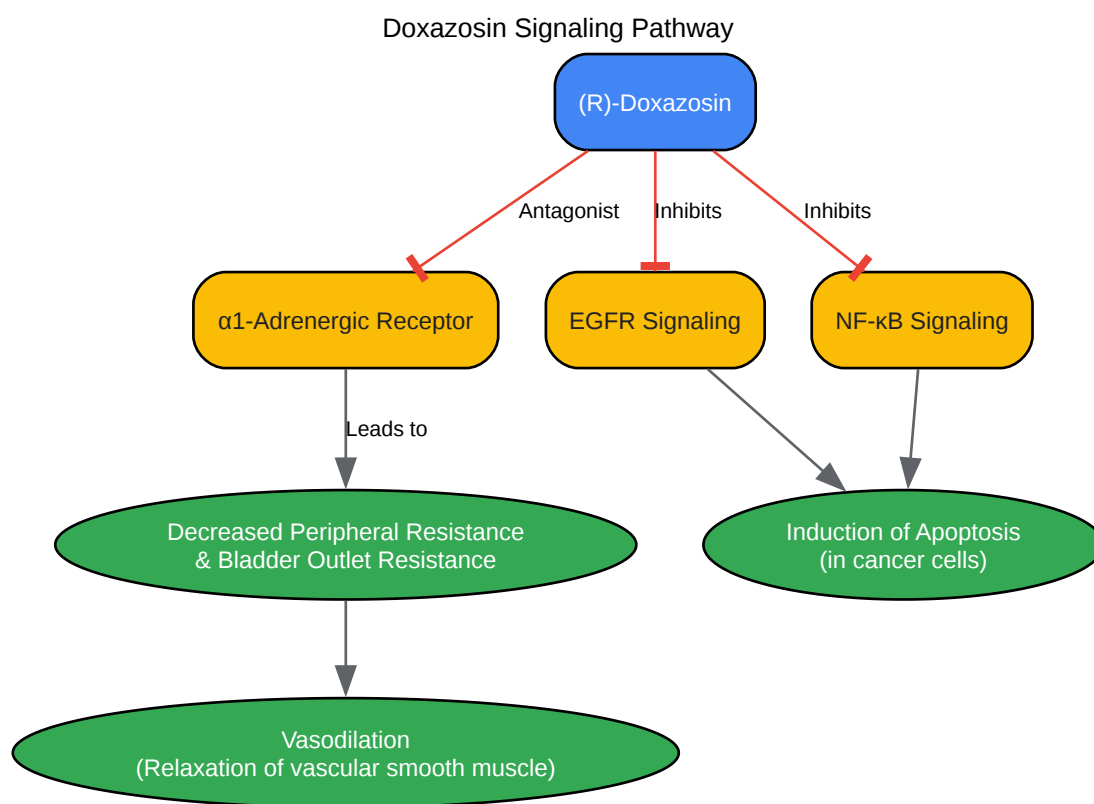
- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: LiChrosphere 100 RP-18 (250 x 4.0 mm, 5 μ m).[\[2\]](#)
- Mobile Phase: Methanol:Water (60:40 v/v).[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Detection Wavelength: 247 nm.[\[2\]](#)
- Injection Volume: 20 μ L.[\[2\]](#)
- Column Temperature: Ambient.[\[2\]](#)

Visualizations



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Caption: Forced degradation experimental workflow.



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Caption: Doxazosin's mechanism of action.

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